
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one, also known as tropolone, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. This compound has a unique structure that makes it a promising candidate for use in the synthesis of new drugs, as well as in biochemical and physiological research. In
科学研究应用
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of drug discovery. This compound has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor activities. Additionally, 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been shown to have potential applications in the synthesis of new drugs, as well as in the development of new biochemical and physiological assays.
作用机制
The mechanism of action of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. Additionally, 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been shown to exhibit antioxidant activity, which may contribute to its biological effects.
生化和生理效应
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been shown to exhibit a wide range of biochemical and physiological effects. These effects include the inhibition of various enzymes, such as tyrosinase and acetylcholinesterase, as well as the modulation of various signaling pathways. Additionally, this compound has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
There are several advantages and limitations associated with the use of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one in lab experiments. One of the main advantages is its broad range of biological activities, which makes it a promising candidate for use in drug discovery and biochemical research. Additionally, this compound is relatively easy to synthesize and has good stability under a wide range of conditions. However, one of the main limitations is its relatively low solubility in water, which may limit its use in certain applications.
未来方向
There are several future directions for research on 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one. One promising direction is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new formulations and delivery methods may help to overcome the limitations associated with its low solubility in water.
合成方法
The synthesis of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one can be achieved through several methods. One of the most common methods involves the reaction of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one with a suitable aldehyde or ketone in the presence of a catalyst. This method has been shown to yield high-quality products with good yields and purity. Other methods include the reaction of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one with various other compounds, such as nitroalkenes, nitroarenes, and halogens.
属性
CAS 编号 |
107430-41-1 |
|---|---|
产品名称 |
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one |
分子式 |
C10H10N2O3 |
分子量 |
206.2 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H10N2O3/c1-6-4-10(15)12(11-6)7-2-3-8(13)9(14)5-7/h2-3,5,13-14H,4H2,1H3 |
InChI 键 |
RMOKNHGNDASXBP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)O)O |
规范 SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)O)O |
同义词 |
3H-Pyrazol-3-one, 2-(3,4-dihydroxyphenyl)-2,4-dihydro-5-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)
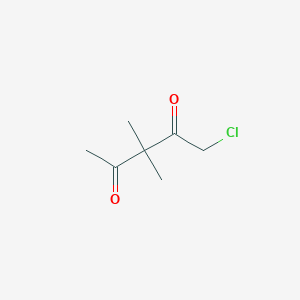
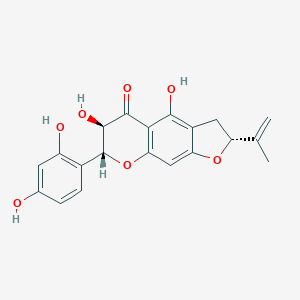
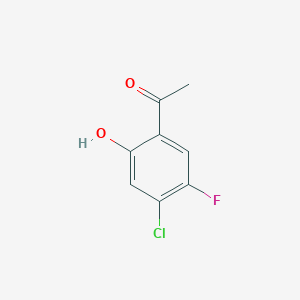
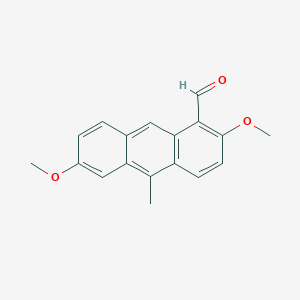
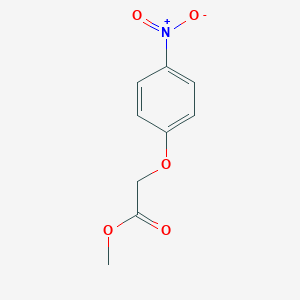
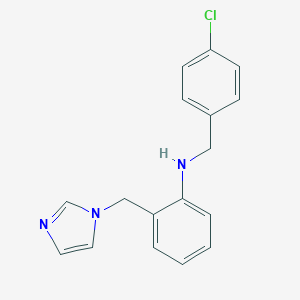
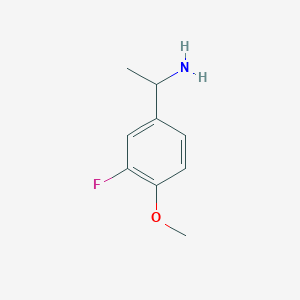
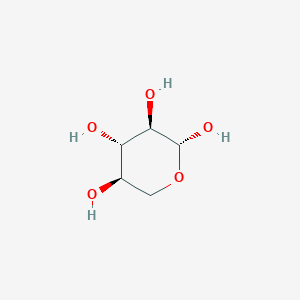
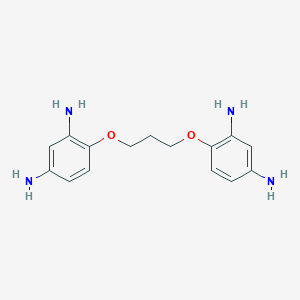

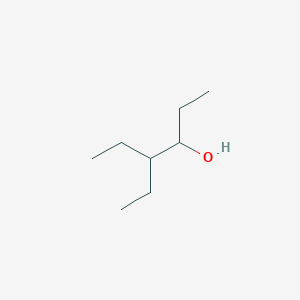
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)
